molecular formula C9H8F3NOS B1358875 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide CAS No. 874804-03-2

2-(2-(Trifluoromethyl)phenoxy)ethanethioamide

Cat. No.: B1358875
CAS No.: 874804-03-2
M. Wt: 235.23 g/mol
InChI Key: HYWDQAHONBIYJY-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenoxy)ethanethioamide is a chemical compound with the molecular formula C9H8F3NOS and a molecular weight of 235.23 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxy ring, linked to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide typically involves the reaction of 2-(2-(Trifluoromethyl)phenoxy)ethanol with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is conducted in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenoxy)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, HNO3

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Trifluoromethyl)phenoxy)ethanethioamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds without the trifluoromethyl group . These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)6-3-1-2-4-7(6)14-5-8(13)15/h1-4H,5H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWDQAHONBIYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640966
Record name [2-(Trifluoromethyl)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-03-2
Record name [2-(Trifluoromethyl)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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